molecular formula C13H16N2O B14514567 1-(4-tert-Butylphenyl)-3-diazopropan-1-one CAS No. 62802-64-6

1-(4-tert-Butylphenyl)-3-diazopropan-1-one

Cat. No.: B14514567
CAS No.: 62802-64-6
M. Wt: 216.28 g/mol
InChI Key: WJDNBDLAQZRUEE-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-3-diazopropan-1-one is an organic compound that features a diazo group attached to a propanone backbone, with a tert-butylphenyl substituent

Preparation Methods

The synthesis of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one typically involves the reaction of 4-tert-butylacetophenone with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of the diazo compound. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-tert-Butylphenyl)-3-diazopropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diazo group or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-tert-Butylphenyl)-3-diazopropan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

1-(4-tert-Butylphenyl)-3-diazopropan-1-one can be compared with other diazo compounds, such as diazomethane and diazoacetates. While all these compounds share the diazo functional group, this compound is unique due to the presence of the tert-butylphenyl substituent, which imparts different steric and electronic properties. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo.

Similar compounds include:

    Diazomethane: A simple diazo compound used in various organic synthesis reactions.

    Diazoacetates: Compounds with a diazo group attached to an acetate moiety, used in cyclopropanation and other reactions.

Properties

CAS No.

62802-64-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3-diazopropan-1-one

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-6-4-10(5-7-11)12(16)8-9-15-14/h4-7,9H,8H2,1-3H3

InChI Key

WJDNBDLAQZRUEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC=[N+]=[N-]

Origin of Product

United States

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